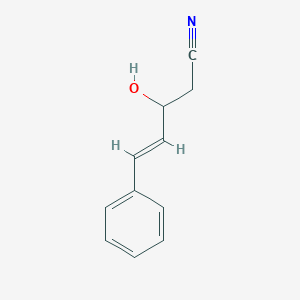
3-Hydroxy-5-phenylpent-4-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-phenylpent-4-enenitrile is an organic compound with the molecular formula C₁₂H₁₄O. It is characterized by a phenyl group attached to a pentene chain with a hydroxyl group and a nitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroxylation of 5-phenylpent-4-enenitrile: This involves the addition of a hydroxyl group to the pentene chain. Common reagents include hydrogen peroxide (H₂O₂) and a catalyst such as osmium tetroxide (OsO₄).
Nitrile Formation: The nitrile group can be introduced through the reaction of an appropriate precursor with cyanide ions (CN⁻) under controlled conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃).
Reduction: The nitrile group can be reduced to an amine using hydrogen gas (H₂) and a suitable catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br₂) in the presence of a Lewis acid.
Major Products Formed:
Oxidation: 3-Hydroxy-5-phenylpent-4-enone
Reduction: 3-Hydroxy-5-phenylpent-4-enamine
Substitution: Brominated derivatives of the phenyl group
Aplicaciones Científicas De Investigación
3-Hydroxy-5-phenylpent-4-enenitrile has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Hydroxy-5-phenylpent-4-enenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
4-Pentenenitrile: Similar structure but lacks the phenyl group.
3-Hydroxy-5-phenylpentanenitrile: Similar but with a saturated pentane chain instead of a pentene chain.
Uniqueness: 3-Hydroxy-5-phenylpent-4-enenitrile is unique due to its combination of hydroxyl and nitrile groups on a pentene chain with a phenyl group
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(E)-3-hydroxy-5-phenylpent-4-enenitrile |
InChI |
InChI=1S/C11H11NO/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-7,11,13H,8H2/b7-6+ |
Clave InChI |
WEHZRPSWGSRWCV-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(CC#N)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


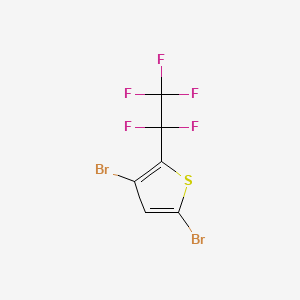
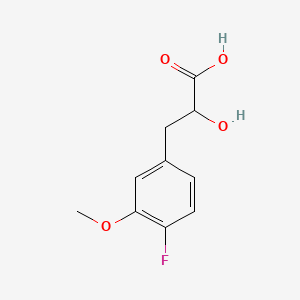
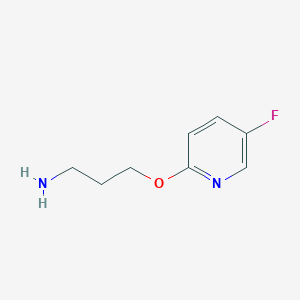
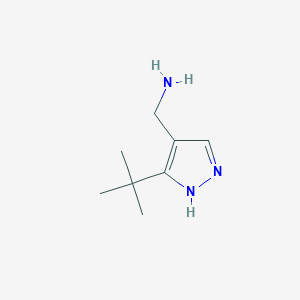
![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
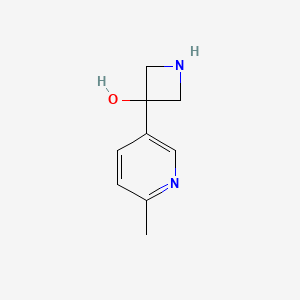
![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
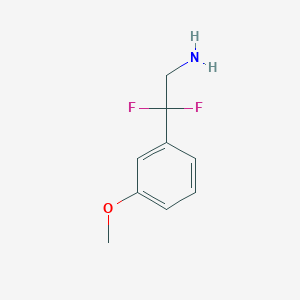

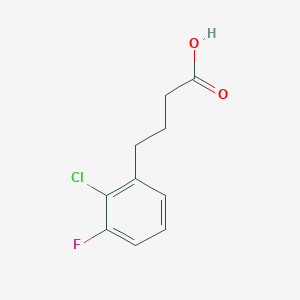
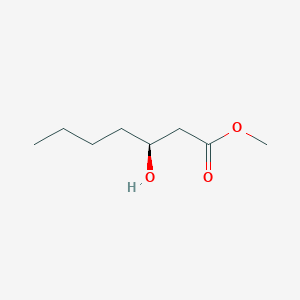
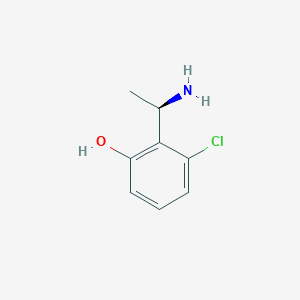
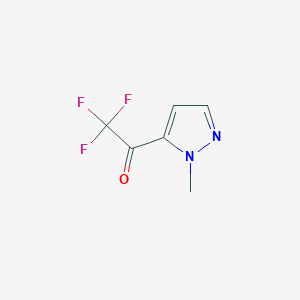
![2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)
